

# A Comparative Guide to the Pharmacokinetics of Carvedilol and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the non-selective beta-blocker carvedilol and its primary hydroxylated active metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. The information herein is supported by experimental data to aid in research and drug development efforts.

Carvedilol is a racemic mixture where the S(-)-enantiomer possesses nonselective  $\beta$ -adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers have  $\alpha 1$ -adrenergic blocking activity.[1] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including three active metabolites produced by demethylation and hydroxylation at the phenol ring.[1] Among these, the 4'- and 5'-hydroxyphenyl metabolites are of significant interest due to their pharmacological activity.

# **Comparative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters for carvedilol and its major hydroxylated metabolite, 4'-hydroxyphenyl carvedilol, derived from studies in healthy volunteers. It is important to note that plasma concentrations of the active metabolites are generally about one-tenth of those observed for the parent drug.[1]

Table 1: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following a Single Oral Dose of 12.5 mg Carvedilol in Healthy Thai Volunteers[2]



| Parameter            | Carvedilol (Mean ± SD) | 4'-Hydroxyphenyl<br>Carvedilol (Mean ± SD) |
|----------------------|------------------------|--------------------------------------------|
| Cmax (ng/mL)         | 60.02 ± 28.13          | 10.03 ± 5.01                               |
| AUC0-tlast (ng·h/mL) | 200.70 ± 103.45        | 54.54 ± 26.24                              |
| AUC0-∞ (ng·h/mL)     | 208.53 ± 106.50        | 60.13 ± 28.09                              |
| tmax (h)             | 1.5 (0.5 - 4.0)        | 1.5 (0.5 - 6.0)                            |
| t1/2 (h)             | 6.39 ± 2.33            | 7.03 ± 2.13                                |

<sup>\*</sup>Data are presented as median (min-max)

Table 2: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following a Single Oral Dose of 6.25 mg Carvedilol in Healthy Thai Volunteers[2]

| Parameter            | Carvedilol (Mean ± SD) | 4'-Hydroxyphenyl<br>Carvedilol (Mean ± SD) |
|----------------------|------------------------|--------------------------------------------|
| Cmax (ng/mL)         | 31.54 ± 14.07          | 4.34 ± 2.05                                |
| AUC0-tlast (ng·h/mL) | 100.27 ± 45.99         | 24.52 ± 11.23                              |
| AUC0-∞ (ng·h/mL)     | 105.86 ± 48.06         | 27.53 ± 12.12                              |
| tmax (h)             | 1.5 (0.5 - 4.0)        | 1.5 (0.5 - 8.0)                            |
| t1/2 (h)             | 6.42 ± 2.01            | 7.41 ± 2.23                                |

<sup>\*</sup>Data are presented as median (min-max)

# Experimental Protocols Bioequivalence and Pharmacokinetic Study in Healthy Volunteers[2]

A randomized, open-label, single-dose, two-way crossover study was conducted in healthy Thai volunteers. Participants received a single oral dose of either 6.25 mg or 12.5 mg of



carvedilol after an overnight fast.

Blood Sampling: Blood samples were collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

Analytical Method: Plasma concentrations of carvedilol and 4'-hydroxyphenyl carvedilol were determined simultaneously using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, AUC0-tlast, AUC0-∞, tmax, and t1/2.

# **Visualized Signaling Pathways and Workflows**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Carvedilol and its Hydroxylated Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680802#comparative-pharmacokinetics-of-3-hydroxy-carvedilol-and-parent-drug]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com